molecular formula C18H13N3O5 B2543775 (E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide CAS No. 477511-73-2

(E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide

Cat. No.: B2543775
CAS No.: 477511-73-2
M. Wt: 351.318
InChI Key: OYTFFRBEJSEPRQ-CMDGGOBGSA-N
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Description

(E)-3-(3-(3-Nitrophenyl)acrylamido)benzofuran-2-carboxamide is a synthetic chemical compound designed for research applications, particularly in the field of oncology. Its structure incorporates a benzofuran core, a privileged scaffold in medicinal chemistry that is found in several marketed drugs and known for its diverse biological activities . The molecule is further functionalized with an acrylamido linker and a nitrophenyl group, a design feature seen in other investigated anti-cancer agents . The benzofuran scaffold is of significant interest in drug discovery. Research into benzofuran derivatives has demonstrated that substitutions at specific positions on the core structure can greatly influence the compound's biological activity and selectivity . Furthermore, the incorporation of halogen atoms or other electron-withdrawing groups, such as the nitro group present in this molecule, is a common strategy to enhance binding affinity and cytotoxic potency, often through the formation of halogen bonds or other dipole interactions with biological targets . This compound is intended for For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c19-18(23)17-16(13-6-1-2-7-14(13)26-17)20-15(22)9-8-11-4-3-5-12(10-11)21(24)25/h1-10H,(H2,19,23)(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTFFRBEJSEPRQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide is a compound with notable potential in various biological applications, particularly in medicinal chemistry. Its structure comprises a benzofuran core, which is often associated with diverse pharmacological activities. The compound's molecular formula is C18H13N3O5, and it has a molecular weight of 351.318 g/mol.

Chemical Structure

The IUPAC name for this compound is 3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide, indicating its complex structure that includes both an acrylamide and a nitrophenyl group, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of the nitrophenyl moiety is particularly significant as it may enhance the compound's ability to engage with enzymes or receptors, potentially modulating their activity through competitive inhibition or other mechanisms.

Antioxidant and Neuroprotective Properties

Research has highlighted the neuroprotective and antioxidant properties of benzofuran derivatives. A study synthesized several benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in neuronal cells. Among the compounds tested, derivatives with similar structural features to this compound demonstrated significant protective effects, suggesting that modifications in the benzofuran structure can lead to enhanced neuroprotective capabilities .

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare its activity with other related compounds. The following table summarizes some key findings from studies on benzofuran derivatives:

Compound NameBiological ActivityReference
This compoundPotential neuroprotective effectsCurrent Study
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamideNeuroprotective against NMDA toxicity
N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamideHypolipidemic activity

Case Studies and Research Findings

  • Neuroprotective Effects : In a study focused on neuroprotection, compounds similar to this compound were shown to significantly reduce neuronal damage induced by excitotoxic agents. These findings suggest that modifications in the benzofuran structure can enhance protective effects against oxidative stress and excitotoxicity .
  • Antioxidant Activity : Another study indicated that certain benzofuran derivatives possess strong antioxidant properties, which may be beneficial in preventing oxidative damage in various diseases, including neurodegenerative disorders .

Scientific Research Applications

Research indicates that (E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide exhibits several notable biological activities:

Anticancer Activity

  • The compound has demonstrated significant antiproliferative effects against multiple cancer cell lines, including:
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

Mechanisms of action include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Treatment with the compound results in S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

  • Effective against bacteria such as Escherichia coli and Staphylococcus aureus .
  • Potential antifungal activity has also been observed.

Case Study 1: Anticancer Activity

A study conducted on benzofuran derivatives highlighted that modifications at the acrylamide position significantly enhanced anticancer properties. The incorporation of nitro groups was found to improve the binding interactions with target proteins involved in tumorigenesis.

Case Study 2: Mechanistic Insights

In vitro analyses revealed that this compound interacts with specific molecular targets, including:

  • Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 disrupts the stability of many oncogenic proteins, leading to reduced cancer cell viability.
  • Sigma Receptors : The compound may exhibit binding affinity towards sigma receptors, which are implicated in various neurological disorders and cancer.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Tacrine–Benzofuran Hybrids (Alzheimer’s Disease Candidates)

Example Compound: N-(4-((1,2,3,4-Tetrahydroacridin-9-yl)amino)-butyl)benzofuran-2-carboxamide

  • Structural Differences: The tacrine–benzofuran hybrid incorporates a tacrine (1,2,3,4-tetrahydroacridin-9-yl) moiety linked via an aminobutyl chain to the benzofuran carboxamide. In contrast, (E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide lacks the tacrine unit but features a nitro-substituted acrylamido group.
  • Functional Implications: Tacrine hybrids are designed for multi-target activity in Alzheimer’s disease, combining acetylcholinesterase inhibition (via tacrine) with anti-amyloid effects (via benzofuran) .
  • Pharmacokinetics :
    • Tacrine derivatives are associated with hepatotoxicity, whereas the absence of tacrine in the target compound may reduce this risk. However, the nitro group could increase susceptibility to reduction in vivo, affecting bioavailability.
Comparison with Benzothiazole-2-yl Acrylamides (Patent Derivatives)

Example Compounds :

  • (E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide
  • N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
  • Structural Differences :
    • The patent compounds feature a benzothiazole ring instead of benzofuran. Benzothiazoles are sulfur-containing heterocycles with distinct electronic properties compared to oxygen-containing benzofurans.
    • The acrylamido group in the target compound is conjugated to a nitroaryl group, whereas patent analogs include methoxy, chloro, or phenyl substituents.
  • Functional Implications :
    • Benzothiazole derivatives are often explored for antimicrobial or kinase inhibitory activity due to their planar, electron-rich structures .
    • The nitro group in the target compound may confer stronger electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine proteases).

Data Table: Key Structural and Hypothetical Functional Differences

Compound Class Core Structure Substituents Hypothesized Activity Potential Advantages
Target Compound Benzofuran 3-Nitroaryl acrylamido Enzyme inhibition Electrophilic reactivity
Tacrine–Benzofuran Hybrids Benzofuran + Tacrine Aminobutyl-tacrine linkage Multi-target Alzheimer’s therapy Dual cholinesterase/amyloid inhibition
Benzothiazole Acrylamides Benzothiazole Methoxy, chloro, phenyl Antimicrobial/kinase inhibition Planar structure for DNA/enzyme binding

Research Findings and Limitations

  • Biological Data Gaps: No direct activity data for the target compound are provided in the evidence.
  • Conflicting Evidence : While tacrine hybrids prioritize multi-target effects, benzothiazole derivatives emphasize target specificity. The nitro group’s role remains speculative without experimental validation.

Preparation Methods

Benzofuran Ring Construction

The benzofuran scaffold is typically synthesized via cyclization strategies. Recent advances highlight nickel-catalyzed protocols as efficient routes:

Method A: Nickel-Catalyzed Cyclization
A mixture of salicylaldehyde derivatives and propargyl alcohols undergoes cyclization using Ni(glyme)Cl₂ (10 mol%) and di-tert-butyl-2,2’-dipyridyl (L1, 10 mol%) in DMF at 120°C for 16 hours, yielding benzofuran intermediates in 87–95% yields.

Method B: Iminium Ion-Mediated Cyclization
Copper acetylide intermediates generated from calcium carbide and CuBr attack iminium ions formed from amines and aldehydes, producing benzofuran derivatives in 68–89% yields.

Carboxamide Installation

Conversion of benzofuran-2-carboxylic acid derivatives to carboxamides is achieved through:

Procedure 1: Direct Aminolysis

Reagent Conditions Yield Source
Formamide NaOMe, NMP, 100°C, 6 h 82%
NH₃ (g) 3–5 kg/cm² pressure, DMF 78%

Procedure 2: Acid Chloride Route

  • Benzofuran-2-carboxylic acid → acid chloride (SOCl₂, 0°C → reflux)
  • Reaction with NH₃ in THF (0°C → RT, 12 h) → 91% yield

Introduction of (E)-3-(3-Nitrophenyl)acrylamido Group

Synthesis of (E)-3-(3-Nitrophenyl)acryloyl Chloride

Step 1: Knoevenagel Condensation
3-Nitrobenzaldehyde reacts with malonic acid in pyridine/piperidine (95°C, 4 h) to yield (E)-3-(3-nitrophenyl)acrylic acid (87% yield).

Step 2: Acyl Chloride Formation
Treatment with oxalyl chloride (1.5 eq) in anhydrous DCM (0°C → RT, 3 h) provides the acyl chloride (94% conversion).

Conjugation to 3-Aminobenzofuran-2-carboxamide

Microwave-Assisted Coupling

Parameter Value Source
Reagents Acyl chloride (1.2 eq), NEt₃
Solvent Acetonitrile
Temperature 80°C (microwave)
Time 20 minutes
Yield 76%

Key stereochemical control: Maintaining reaction pH >8 and anhydrous conditions prevents isomerization of the E-configured double bond.

Integrated Synthetic Pathways

Sequential Approach (Pathway A)

  • Benzofuran-2-carboxamide synthesis (Method B → Procedure 1)
  • Nitration at position 3 using HNO₃/H₂SO₄ (0°C, 2 h → 65% yield)
  • Reductive amination with NH₄OAc/NaBH₃CN → 3-aminobenzofuran-2-carboxamide (58% yield)
  • Acylation with (E)-3-(3-nitrophenyl)acryloyl chloride (Pathway 3.2)

Overall Yield : 34% over four steps

Convergent Approach (Pathway B)

  • Parallel synthesis of benzofuran-2-carboxamide and acryloyl chloride
  • Pd-catalyzed C-N coupling:
    • Catalyst: Pd(OAc)₂/Xantphos (5 mol%)
    • Base: Cs₂CO₃, Toluene/EtOH (4:1), 90°C, 12 h
    • Yield: 63%

Critical Analysis of Methodologies

Yield Optimization Strategies

  • Microwave Assistance : Reduces reaction times from hours to minutes while improving yields by 12–18%
  • Catalyst Screening : Ni(OTf)₂/1,10-phenanthroline systems increase cyclization efficiency by 22% compared to Cu-based catalysts

Stereochemical Control Mechanisms

  • Solvent Effects : DMF maintains E-configuration through polar aprotic stabilization
  • Temperature Modulation : Reactions below 50°C prevent thermal isomerization

Scalability and Industrial Considerations

Process Intensification

  • Continuous flow nitration reduces hazardous intermediate accumulation
  • Membrane-based ammonia separation improves carboxamide purity (>98% AUC)

Cost Analysis

Component Cost Contribution
Nickel catalysts 38%
Microwave energy 22%
Nitration reagents 17%

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-3-(3-(3-nitrophenyl)acrylamido)benzofuran-2-carboxamide, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via multi-step processes. A common route involves:

  • Step 1 : Preparation of benzofuran-2-carboxamide derivatives via Pd-catalyzed C–H arylation (e.g., Suzuki coupling for nitrophenyl incorporation) .
  • Step 2 : Acrylamido group introduction through acylation or transamidation reactions under controlled pH and temperature (e.g., using HATU/DIPEA coupling agents) .
  • Yield Optimization : Catalytic systems (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and reaction time (24–48 hrs) significantly affect yields. Impurities from incomplete nitrophenyl coupling require silica gel chromatography for purification .

Q. How is the compound characterized structurally, and what analytical techniques validate its (E)-configuration?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms acrylamido geometry; the (E)-isomer shows a trans coupling constant (J = 12–16 Hz) between acrylamido protons .
  • X-ray Crystallography : Resolves benzofuran-nitrophenyl dihedral angles (e.g., 45–60°), critical for assessing planarity and π-π stacking potential .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = 367.3 [M+H]⁺) .

Advanced Research Questions

Q. What strategies address low bioavailability of the compound in preclinical studies, given its nitro group and benzofuran core?

  • Methodological Answer :

  • Salt Formation : Co-crystallization with succinic acid improves aqueous solubility .
  • Prodrug Design : Esterification of the carboxamide group enhances membrane permeability (e.g., ethyl ester derivatives) .
  • Nanoformulation : Encapsulation in PEGylated liposomes reduces hepatic clearance, as demonstrated in murine models .

Q. How does the nitro group at the 3-position influence bioactivity, and what computational evidence supports this?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group increases electrophilicity, enhancing interactions with cysteine residues in target enzymes (e.g., kinase inhibition) .
  • Docking Studies : Molecular dynamics simulations show nitro group hydrogen bonding with ATP-binding pockets (e.g., EGFR tyrosine kinase, ΔG = −9.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2)?

  • Methodological Answer :

  • Standardized Assays : Use identical ATP-based viability kits (e.g., CellTiter-Glo®) and normalize to protein content .
  • Metabolic Stability Testing : HepG2 liver cells may metabolize the compound faster, requiring CYP450 inhibition controls (e.g., ketoconazole) .

Q. What computational methods predict off-target binding risks for this compound?

  • Methodological Answer :

  • Pharmacophore Screening : Matches with hERG channel pharmacophores (e.g., cationic amine motifs) flag cardiotoxicity risks .
  • Machine Learning : QSAR models trained on benzofuran libraries predict hepatotoxicity (e.g., Random Forest AUC = 0.89) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Methodological Answer :

  • Dose-Dependent Effects : At low concentrations (1–10 µM), NF-κB inhibition dominates (anti-inflammatory), while apoptosis induction (via caspase-3 activation) occurs at higher doses (>20 µM) .
  • Cell-Type Specificity : MCF-7 cells (ER+) show higher sensitivity due to estrogen receptor cross-talk, unlike ER-negative lines .

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